6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5,15-dihydroxyicosa-7,9,11,13-tetraenoic acid
Description
Contextualization within Endogenous Lipid Mediator Families
SPMs are broadly classified into several families based on their precursor PUFA and biosynthetic pathways. These families include lipoxins (LXs), resolvins (Rv), protectins (PDs), and maresins (MaRs). nih.govbiomolther.orgmdpi.com Lipoxins are primarily derived from the omega-6 fatty acid arachidonic acid (AA). mdpi.comwikipedia.orgfrontiersin.org In contrast, resolvins, protectins, and maresins are typically generated from omega-3 PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govbiomolther.orgmdpi.comfrontiersin.org
Lipoxin C4 (LXC4) is a specific member of the lipoxin family. smolecule.com It is a bioactive lipid mediator formed through a series of enzymatic reactions involving arachidonic acid. smolecule.comontosight.ai Its structure includes a triene system and a thiol group, a feature arising from its conjugation with glutathione (B108866) during its biosynthesis. smolecule.com This structural characteristic distinguishes it and is essential for its biological activity and interaction with specific receptors. smolecule.com
Historical Perspective and Significance of Lipoxins in Inflammation Resolution Research
The discovery of lipoxins marked a significant shift in the understanding of the inflammatory response. Historically, inflammation was primarily viewed as a passive process that would eventually subside. The identification of lipoxins in the 1980s by Serhan, Hamberg, and Samuelsson provided the first evidence of endogenous compounds actively involved in resolving inflammation. wikipedia.orgnih.govphysiology.org Initially, studies on lipoxins A4 (LXA4) and B4 (LXB4) suggested some pro-inflammatory responses, such as stimulating superoxide (B77818) anion generation and degranulation in neutrophils. wikipedia.org However, subsequent and more extensive research revealed that the primary actions of lipoxins, including LXA4 and LXB4, are to dampen and resolve inflammation, positioning them as anti-inflammatory cell signaling agents. wikipedia.org
The discovery of lipoxins paved the way for the identification of other SPM families, solidifying the concept of active resolution as a critical phase of the inflammatory response. nih.govbiomolther.orgmdpi.com The significance of lipoxins in inflammation resolution research lies in their role as pioneering molecules that demonstrated the existence of endogenous pro-resolving pathways, shifting the focus from merely inhibiting pro-inflammatory mediators to actively promoting the resolution phase. Research into lipoxins and other SPMs continues to highlight their potential as therapeutic targets for various inflammatory diseases. frontiersin.org
Detailed Research Findings on Lipoxin C4
Lipoxin C4 is synthesized through a specific enzymatic pathway. The process begins with the release of arachidonic acid from membrane phospholipids (B1166683). smolecule.comscispace.comnih.gov Arachidonic acid is then converted to leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LOX). smolecule.comscispace.comnih.gov Subsequently, LTA4 is conjugated with glutathione, a reaction catalyzed by leukotriene C4 synthase, to produce Lipoxin C4. smolecule.comguidetopharmacology.org This step is crucial as it links lipoxins to the cysteinyl leukotriene pathway. smolecule.com
While less extensively studied than LXA4, research indicates that Lipoxin C4 possesses various biological activities primarily related to its role as an anti-inflammatory mediator. smolecule.com It has been shown to inhibit neutrophil chemotaxis, a key process in the recruitment of inflammatory cells to a site of injury or infection. smolecule.comontosight.ai Furthermore, LXC4 can promote the resolution of inflammation by facilitating the clearance of apoptotic cells by macrophages, a process known as efferocytosis. smolecule.comontosight.ainih.gov
Lipoxin C4 is known to interact with specific receptors, including the ALX/FPR2 receptor, which is a G protein-coupled receptor. smolecule.com This interaction is believed to mediate its anti-inflammatory effects. smolecule.com Studies also suggest that LXC4 can influence vascular permeability and smooth muscle contraction, potentially contributing to the modulation of airway responses in conditions like allergic reactions and asthma. smolecule.com
The uniqueness of Lipoxin C4 lies in its dual connection to both anti-inflammatory pathways and the metabolism of cysteinyl leukotrienes, which are generally considered pro-inflammatory mediators. smolecule.com This balance in regulating immune responses and participating in pro-resolving pathways distinguishes it from some other lipid mediators. smolecule.com
Here is a summary of some key characteristics and research findings related to Lipoxin C4:
| Feature | Description | References |
| Precursor | Arachidonic acid | mdpi.comsmolecule.comontosight.ai |
| Biosynthesis Pathway | Involves 5-lipoxygenase and leukotriene C4 synthase acting on arachidonic acid via a LTA4 intermediate. | smolecule.comscispace.comnih.govguidetopharmacology.org |
| Key Structural Feature | Contains a triene system and a thiol group from glutathione conjugation. | smolecule.com |
| Primary Role | Anti-inflammatory and pro-resolving mediator. | smolecule.comontosight.ai |
| Cellular Effects | Inhibits neutrophil chemotaxis, promotes macrophage efferocytosis. | smolecule.comontosight.ai |
| Receptor Interaction | Interacts with ALX/FPR2 receptor. | smolecule.com |
| Other Reported Effects | May influence vascular permeability and smooth muscle contraction, relevant in airway responses. | smolecule.com |
| Uniqueness | Dual role as an anti-inflammatory mediator and a product of cysteinyl leukotriene metabolism. | smolecule.com |
This table summarizes some of the detailed research findings regarding the synthesis and biological activities of Lipoxin C4 based on the provided search results.
Structure
2D Structure
Properties
CAS No. |
85951-62-8 |
|---|---|
Molecular Formula |
C30H47N3O10S |
Molecular Weight |
641.8 g/mol |
IUPAC Name |
6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5,15-dihydroxyicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C30H47N3O10S/c1-2-3-8-12-21(34)13-9-6-4-5-7-10-15-25(24(35)14-11-16-27(37)38)44-20-23(29(41)32-19-28(39)40)33-26(36)18-17-22(31)30(42)43/h4-7,9-10,13,15,21-25,34-35H,2-3,8,11-12,14,16-20,31H2,1H3,(H,32,41)(H,33,36)(H,37,38)(H,39,40)(H,42,43) |
InChI Key |
CYCIJLWHNZKKBC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXG |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
15-hydroxy-delta-13-leukotriene C3 15-OH-LTC3 5,15-dihydroxy-6-S-glutathionyl-7,9,13,11-eicosatetraenoic acid lipoxin C4 |
Origin of Product |
United States |
Biosynthesis of Lipoxin C4
Enzymatic Pathways and Precursor Utilization in LTC4 Synthesis
The formation of LTC4 is dependent on a cascade of specific enzymes that act on the precursor molecule, arachidonic acid. This pathway is highly active in cells of myeloid origin, such as mast cells, eosinophils, and macrophages. pnas.orgresearchgate.net
The biosynthetic journey to LTC4 begins with arachidonic acid, a polyunsaturated fatty acid typically esterified within the phospholipids (B1166683) of the cell membrane. jci.orgjci.org Upon cellular stimulation by inflammatory or immunological triggers, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear envelope and liberates arachidonic acid from the membrane. wikipedia.org
Once freed, arachidonic acid becomes the substrate for the 5-lipoxygenase (5-LO) pathway. researchgate.net The enzyme 5-LO, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps. pnas.orgwikipedia.org 5-LO first introduces a hydroperoxy group to arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). Subsequently, the same enzyme catalyzes the dehydration of 5-HPETE, resulting in the formation of an unstable epoxide intermediate known as Leukotriene A4 (LTA4). nih.gov LTA4 is a critical branching point in the synthesis of various bioactive lipids. pnas.org
At this juncture, the pathway diverges. To form LTC4, the unstable LTA4 intermediate is conjugated with the tripeptide glutathione (B108866) (GSH). This specific reaction is catalyzed by the enzyme Leukotriene C4 synthase (LTC4S), an integral membrane protein. ki.se LTC4S is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family and is distinct from other glutathione S-transferases. wikipedia.org The enzyme effectively binds both LTA4 and glutathione, facilitating the nucleophilic attack of the thiol group of glutathione on the epoxide ring of LTA4. This creates LTC4, a molecule characterized by the covalent attachment of glutathione to the eicosanoid backbone. ki.se
The synthesis of LTC4 is the foundational step for the production of a class of inflammatory mediators known as the cysteinyl leukotrienes (cys-LTs). LTC4 itself is a potent biological mediator, but it is also the parent compound for two other cys-LTs: Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). nih.gov
Once synthesized and exported from the cell, LTC4 is rapidly metabolized by extracellular peptidases. nih.gov First, the enzyme γ-glutamyl transferase cleaves the glutamic acid residue from the glutathione moiety of LTC4, converting it to LTD4. Subsequently, a dipeptidase removes the glycine (B1666218) residue, forming the more stable end-product, LTE4. wikipedia.org Together, LTC4, LTD4, and LTE4 constitute the cys-LTs, which are recognized for their powerful effects, including smooth muscle constriction and increased vascular permeability. pnas.org
Cellular Contexts and Stimuli for Lipoxin C4 Formation
The production of LTC4 is not ubiquitous; it occurs in specific cell types and is often amplified through intercellular cooperation in response to defined inflammatory signals.
The complete synthesis of LTC4 can occur within a single cell (intracellularly) if that cell possesses the entire enzymatic machinery, from 5-LO to LTC4S. Eosinophils and mast cells are primary examples of cells capable of generating significant amounts of LTC4 upon activation. pnas.orgnih.govnih.gov
However, a crucial mechanism for amplifying cys-LT production during an inflammatory response is transcellular biosynthesis . jci.orgnih.gov This process involves the transfer of the unstable LTA4 intermediate from a "donor" cell to an "acceptor" cell. karger.com A common example of this is the interaction between neutrophils and platelets. Neutrophils are potent producers of LTA4 but have limited LTC4S activity. nih.govkarger.com Conversely, platelets lack the 5-LO enzyme to produce LTA4 but express abundant LTC4S. ki.senih.gov
During an inflammatory event, activated neutrophils can release LTA4, which is then taken up by adjacent platelets and efficiently converted into LTC4. nih.govkarger.com This intercellular cooperation allows for the robust production of LTC4 at sites of inflammation, even by cells that cannot initiate its synthesis. jci.org Similar transcellular pathways have been described involving neutrophils and endothelial or epithelial cells. atsjournals.org
The synthesis of LTC4 is initiated by a variety of stimuli that trigger the activation of the 5-LO pathway. These signals can be immunological or non-immunological. For example, in mast cells and basophils, the cross-linking of IgE receptors (FcepsilonRI) is a potent stimulus. nih.govnih.gov Other activators include:
Calcium ionophores (e.g., A23187), which are used experimentally to increase intracellular calcium and activate the pathway. nih.gov
Chemotactic peptides such as N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govnih.gov
Phorbol (B1677699) esters like phorbol 12-myristate 13-acetate (PMA), which activates protein kinase C. ki.senih.gov
Platelet activation is a key event that facilitates the transcellular production of LTC4. nih.gov When platelets are activated, they not only express surface adhesion molecules like P-selectin that allow them to bind to neutrophils, but this interaction also promotes the efficient transfer and conversion of neutrophil-derived LTA4 to LTC4. karger.comnih.gov Therefore, stimuli that activate platelets can indirectly but significantly enhance the local production of LTC4.
Data Tables
Table 1: Key Enzymes and Components in Leukotriene C4 Biosynthesis
| Component | Type | Role in Pathway |
|---|---|---|
| Phospholipase A2 (cPLA2) | Enzyme | Releases arachidonic acid from membrane phospholipids. |
| Arachidonic Acid | Precursor | 20-carbon polyunsaturated fatty acid; initial substrate. |
| 5-Lipoxygenase (5-LO) | Enzyme | Converts arachidonic acid to 5-HPETE and then to LTA4. |
| FLAP | Protein | 5-lipoxygenase-activating protein; presents arachidonic acid to 5-LO. |
| Leukotriene A4 (LTA4) | Intermediate | Unstable epoxide; substrate for both LTC4S and LTA4 hydrolase. |
| Leukotriene C4 Synthase (LTC4S) | Enzyme | Conjugates LTA4 with glutathione to form LTC4. |
| Glutathione (GSH) | Co-substrate | Tripeptide conjugated to LTA4 by LTC4S. |
Table 2: Cellular Sources and Biosynthetic Mechanisms of Leukotriene C4
| Cellular Source | Biosynthetic Mechanism | Key Features |
|---|---|---|
| Eosinophils, Mast Cells | Intracellular | Possess the complete enzymatic pathway (5-LO and LTC4S). Primary producers of cys-LTs. |
| Neutrophils (Donor) | LTA4 Production | High 5-LO activity, but low LTC4S activity. Releases LTA4 for use by other cells. |
| Platelets (Acceptor) | Transcellular Conversion | Lack 5-LO but express high levels of LTC4S. Convert LTA4 from neutrophils to LTC4. |
| Endothelial Cells (Acceptor) | Transcellular Conversion | Can take up LTA4 from adjacent leukocytes and convert it to LTC4. |
Molecular Mechanisms of Action of Lipoxin C4
Receptor Biology and Ligand-Receptor Interactions
Lipoxins, including LX C4, exert their effects by binding to and activating specific receptors on target cells. These interactions are key to initiating the anti-inflammatory and pro-resolving actions attributed to these mediators.
Engagement with the ALX/FPR2 Receptor System
A primary receptor for Lipoxin A4 (LXA4), a closely related lipoxin, is the ALX/Formyl Peptide Receptor 2 (ALX/FPR2), a G protein-coupled receptor (GPCR). nih.govdovepress.comfrontiersin.orgnih.govnih.govnih.gov This receptor is expressed on a variety of cell types involved in the immune and inflammatory response, including neutrophils, monocytes, macrophages, and epithelial cells. nih.govtandfonline.comresearchgate.net Engagement of ALX/FPR2 by lipoxins triggers a range of cellular events that contribute to the resolution of inflammation, such as inhibiting neutrophil infiltration and promoting macrophage efferocytosis (the clearance of apoptotic cells). nih.govdovepress.comresearchgate.netnih.govscielo.br While LXA4 is a well-established agonist for ALX/FPR2, research indicates that lipoxins, in general, exert their anti-inflammatory effects through signals generated by binding to this high-affinity receptor. nih.govdovepress.com ALX/FPR2 is notable as one of the first receptors identified to bind both lipid and peptide ligands, and the specific ligand engaging the receptor can influence the downstream signaling outcomes. nih.govnih.gov
Interactions with Cysteinyl Leukotriene Receptors and Counter-Regulatory Signaling
Lipoxins have also been found to interact with cysteinyl leukotriene (CysLT) receptors, specifically the CysLT1 receptor. nih.govdovepress.comnih.govnih.govnih.govsemanticscholar.orgnih.govguidetopharmacology.org This interaction is particularly significant as it represents a mechanism for counter-regulatory signaling against the pro-inflammatory effects of cysteinyl leukotrienes like Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4), which are potent smooth muscle contractile agents and contribute to plasma exudation and eosinophil recruitment. guidetopharmacology.orgd-nb.info Studies have shown that lipoxins can compete with LTD4 for binding to the CysLT1 receptor and act as antagonists, thereby blocking LTD4-induced pro-inflammatory signaling. nih.govsemanticscholar.orgumich.edu This counter-regulatory action at CysLT1 receptors is considered a main mechanism by which lipoxins attenuate inflammatory events mediated by cysteinyl leukotrienes. semanticscholar.org
Identification and Characterization of Other Putative Receptors
Beyond ALX/FPR2 and CysLT1 receptors, research suggests that lipoxins may interact with other receptors, contributing to their diverse biological activities. These putative receptors include G protein-coupled receptor 32 (GPR32), Aryl hydrocarbon receptor (AhR), and estrogen receptor. nih.govdovepress.comnih.govuzh.ch For instance, LXA4 has been shown to bind and activate AhR in certain cell lines. nih.gov Additionally, there is evidence suggesting the existence of a distinct non-myeloid receptor for LXA4 on vascular endothelial cells that has yet to be fully cloned and characterized. scielo.br These findings highlight the complexity of lipoxin signaling and suggest that their full spectrum of action may involve interactions with multiple receptor systems.
Intracellular Signaling Cascades Modulated by Lipoxin C4
Upon binding to their receptors, lipoxins trigger various intracellular signaling cascades that mediate their functional effects. These pathways often involve the modulation of key kinases and transcription factors.
Phosphatidylinositol-3-Kinase (PI3K)/Akt Pathway Regulation
The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation, as well as modulating inflammatory responses. mdpi.comatsjournals.org Lipoxins have been shown to modulate the PI3K/Akt pathway, although the specific effect can be cell-type dependent. nih.govdovepress.comresearchgate.net In some contexts, lipoxins can activate PI3K/Akt signaling, such as in macrophages, where it contributes to increased cell lifespan and promotes the resolution of inflammation. nih.govdovepress.comresearchgate.net Conversely, lipoxins have also been reported to inhibit growth-promoting PI3K/Akt pathways in immune cells and cancer cells. nih.govdovepress.commdpi.comresearchgate.netfrontiersin.org For example, a biomimetic of LXA4 was found to downregulate the PI3K/Akt pathway in human colorectal cancer cells. mdpi.comnih.gov This dual nature of PI3K/Akt modulation by lipoxins underscores the context-dependent nature of their signaling.
Extracellular Signal-Regulated Kinase (ERK) Pathway Modulation
The Extracellular Signal-Regulated Kinase (ERK) pathway is a major component of the Mitogen-Activated Protein Kinase (MAPK) cascade, involved in regulating cell proliferation, differentiation, and survival, as well as inflammatory responses. mdpi.comatsjournals.orgcsic.es Lipoxins have been shown to modulate the ERK pathway. nih.govdovepress.comsemanticscholar.orgmdpi.comnih.govcsic.es Similar to the PI3K/Akt pathway, the effect of lipoxins on ERK signaling can vary depending on the cell type and the specific stimulus. semanticscholar.org Lipoxins can inhibit the activation of the ERK pathway, contributing to their anti-inflammatory effects by downregulating the secretion of pro-inflammatory cytokines. nih.govdovepress.commdpi.comnih.govcsic.es For instance, lipoxins inhibit activation of the ERK pathway in the context of traumatic brain injury. nih.govdovepress.com In human lung fibroblasts, LXA4 downregulates ERK activation induced by connective tissue growth factor, leading to reduced proliferation. semanticscholar.orgatsjournals.org However, some studies suggest that ALX agonists can also induce ERK phosphorylation, indicating a potential bimodal function of ALX in modulating this pathway. semanticscholar.org
Nuclear Factor-κB (NFκB) and Activator Protein-1 (AP-1) Transcriptional Factor Control
Nuclear Factor-κB (NFκB) and Activator Protein-1 (AP-1) are critical transcription factors involved in the regulation of numerous genes, particularly those associated with inflammation and immune responses. wikipedia.org Activation and nuclear translocation of NFκB and AP-1 typically lead to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. wikipedia.orgnih.govresearchgate.net
Research indicates that lipoxins, including LXA4 and 15-epi-LXA4, play a significant role in counteracting the activity of NFκB and AP-1. wikipedia.orgwikipedia.orgnih.govmetabolomicsworkbench.org Specifically, these mediators have been shown to inhibit the nuclear accumulation of NFκB and AP-1 transcription factors. wikipedia.orgwikipedia.orgnih.gov By preventing the translocation of these transcription factors into the nucleus, lipoxins can effectively reduce the transcription of genes that are positively regulated by NFκB and AP-1. wikipedia.orgnih.gov This inhibitory action contributes to the anti-inflammatory properties of lipoxins, leading to a reduction in the synthesis and release of pro-inflammatory mediators such as Interleukin-8 (IL-8). wikipedia.orgnih.govmetabolomicsworkbench.org Studies have demonstrated that inhibiting the nuclear accumulation of NFκB and AP-1 subsequently reduces IL-8 production and secretion. nih.gov Metabolically resistant structural analogs of Lipoxin B4 (LXB4) and 15-epi-LXA4 have also been observed to attenuate the mobilization of NFκB and AP-1 transcription factors by reducing their accumulation in the nucleus of various immune cells, including neutrophils, monocytes, and lymphocytes. wikipedia.org This modulation of NFκB and AP-1 signaling is a key mechanism by which lipoxins control the expression of inflammatory genes and promote the resolution of inflammation. wikipedia.orgnih.gov
Nuclear factor erythroid 2-related factor 2 (Nrf2) Activation
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor recognized as a master regulator of the antioxidant response. researchgate.netbiolegend.com Upon activation, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to the upregulation of a battery of cytoprotective enzymes and proteins involved in detoxification and the maintenance of redox homeostasis. wikipedia.orgnih.govresearchgate.net
Studies have shown that lipoxins, particularly LXA4, are potent activators of the Nrf2 pathway. wikipedia.orgnih.govuniprot.org LXA4 stimulates the entry of Nrf2 into the nucleus in various cell types. wikipedia.org This nuclear translocation of Nrf2 subsequently leads to increased expression of downstream genes, such as heme oxygenase-1 (HMOX1) and enzymes involved in glutathione (B108866) synthesis. wikipedia.orguniprot.org HMOX1 activity results in the production of carbon monoxide, a signaling molecule with anti-inflammatory properties, while glutathione is a critical antioxidant that helps neutralize oxidative stress and prevent oxidant-induced tissue damage. wikipedia.org The activation of the Nrf2 pathway by lipoxins contributes significantly to their protective effects against oxidative stress and inflammation. For instance, LXA4 has been shown to activate the Nrf2 pathway and ameliorate cell damage induced by oxygen-glucose deprivation/reperfusion in cultured cortical astrocytes, highlighting the role of Nrf2 activation in the neuroprotective effects of lipoxins. uniprot.org The ability of lipoxins to activate Nrf2 underscores their important role in resolving inflammation and protecting tissues from damage. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Activation of p38 MAPK can lead to the phosphorylation of various downstream targets, including transcription factors, thereby influencing gene expression and cellular function.
The interaction between lipoxins and the p38 MAPK pathway appears to be context-dependent and cell-type specific. Research indicates that Lipoxin A4 can activate p38 MAPK in certain cell types, such as human renal mesangial cells and cardiomyocytes. researchgate.netnih.gov In human renal mesangial cells, LXA4 has been shown to stimulate both ERK and p38 MAPK, although through potentially distinct receptor mechanisms. researchgate.net In cardiomyocytes, the protective effect of LXA4 against hypoxia/reoxygenation injury has been linked to the upregulation of heme oxygenase-1, which is mediated via the activation of the p38 MAPK pathway and the Nrf2/ARE complex. nih.gov Furthermore, studies in animal models of subarachnoid hemorrhage have suggested that Lipoxin A4 reduces inflammation through signaling involving the formyl peptide receptor 2 (ALX/FPR2) and the p38 MAPK pathway. nih.gov These findings suggest that activation of p38 MAPK can be a downstream event in lipoxin-mediated signaling in specific cellular contexts, contributing to their anti-inflammatory and cytoprotective effects.
Notch Signaling Pathway Interplay
The Notch signaling pathway is a highly conserved cell signaling system crucial for cell fate determination, differentiation, proliferation, and apoptosis. uio.nouniprot.org It involves direct cell-to-cell communication through interactions between Notch receptors and their ligands. uio.nouniprot.org
Recent research has revealed an interplay between lipoxins and the Notch signaling pathway, particularly in the context of regulating immune cell differentiation. Studies focusing on Lipoxin A4 have demonstrated its ability to regulate the activation and differentiation of microglia, the resident immune cells of the central nervous system, via the Notch signaling pathway. rcsb.org Microglia can adopt different phenotypes, including pro-inflammatory M1 and anti-inflammatory M2 states, which play distinct roles in neurological diseases. LXA4 has been shown to influence the balance between these phenotypes. Specifically, LXA4 downregulates the expression of Notch1 and its downstream effector Hes1, which are associated with M1 microglial differentiation. Concurrently, LXA4 upregulates the expression of Hes5, a downstream effector associated with M2 differentiation. This modulation of Notch signaling components by LXA4 promotes the transformation of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. The effects of LXA4 on microglial differentiation and the expression of related inflammatory markers (such as iNOS, IL-1β, TNF-α, Arg1, and IL-10) were abolished when the Notch signaling pathway was blocked, confirming the involvement of this pathway in lipoxin-mediated microglial regulation.
Gene Expression Regulation in Response to Lipoxin C4
The molecular mechanisms by which lipoxins, including Lipoxin C4, interact with intracellular signaling pathways and transcription factors culminate in significant alterations in gene expression, ultimately influencing cellular responses, particularly in the context of inflammation and its resolution.
As discussed in the preceding sections, lipoxins exert control over gene expression primarily through their modulation of key transcription factors like NFκB, AP-1, and Nrf2. By inhibiting the nuclear translocation and activity of NFκB and AP-1, lipoxins reduce the transcription of numerous pro-inflammatory genes. wikipedia.orgnih.gov This leads to decreased production of inflammatory mediators such as IL-8. wikipedia.orgnih.govmetabolomicsworkbench.org Conversely, the activation of Nrf2 by lipoxins promotes the transcription of antioxidant and cytoprotective genes, including HMOX1 and those involved in glutathione synthesis. wikipedia.orgnih.govuniprot.org This dual action—suppressing pro-inflammatory gene expression while upregulating anti-inflammatory and antioxidant genes—is central to the pro-resolving effects of lipoxins.
Cellular and Immunological Effects of Lipoxin C4
Modulation of Leukocyte Trafficking and Chemotactic Responses
Lipoxins are known to influence the movement of leukocytes, acting as endogenous "stop signals" to limit excessive immune cell accumulation at inflammatory sites. ekb.egnih.govsemanticscholar.orgresearchgate.net
Inhibition of Neutrophil Chemotaxis and Transmigration
A key function of lipoxins is the inhibition of neutrophil chemotaxis and transmigration. LXA4 and its analogs, including aspirin-triggered lipoxins (ATL), significantly decrease neutrophil migration towards chemoattractants. researchgate.netsemanticscholar.orgnih.govsemanticscholar.orgscielo.br This includes the inhibition of transmigration across both endothelial and epithelial cell monolayers, suggesting direct effects on neutrophils and the cells forming tissue barriers. semanticscholar.orgnih.govsemanticscholar.orgscielo.br This inhibitory effect on neutrophil activity contributes to limiting leukocyte-mediated tissue injury. physiology.orgnih.govresearchgate.netscielo.br
Research findings on neutrophil modulation by lipoxins:
| Effect | Lipoxin Type (Primary Focus) | Reference |
| Inhibition of chemotaxis | LXA4, ATL | researchgate.netsemanticscholar.orgnih.govsemanticscholar.orgscielo.br |
| Inhibition of transmigration | LXA4, ATL | semanticscholar.orgnih.govsemanticscholar.orgscielo.br |
| Inhibition of adhesion | LXA4, ATL | researchgate.netnih.govsemanticscholar.orgscielo.br |
| Decreased LTB4-induced transmigration | LXA4, 15-epi-LXA4 | nih.gov |
| Attenuation of CD11/CD18 upregulation | Native LXA4, LXB4, ATLs | core.ac.uk |
| Inhibition of neutrophil-endothelial adhesion | Native LXA4, LXB4, ATLs | core.ac.uk |
Suppression of Eosinophil Trafficking
Lipoxins also play a role in suppressing eosinophil trafficking. Studies have shown that lipoxin A4 and aspirin-triggered 15-epi-LXA4 analogues can block allergen-induced eosinophil trafficking and tissue accumulation. researchgate.netcapes.gov.brnih.govharvard.edu This involves the inhibition of eosinophil migration and degranulation. researchgate.nettermedia.pltermedia.pl The mechanisms underlying this suppression may involve the inhibition of the generation of eosinophil chemoattractants like IL-5 and eotaxin. capes.gov.brnih.gov
Research findings on eosinophil modulation by lipoxins:
| Effect | Lipoxin Type (Primary Focus) | Reference |
| Suppression of trafficking and accumulation | LXA4, ATL | researchgate.netcapes.gov.brnih.govharvard.edu |
| Inhibition of migration | LXA4 | researchgate.nettermedia.pltermedia.pl |
| Inhibition of degranulation | LXA4 | researchgate.nettermedia.pltermedia.pl |
| Inhibition of eotaxin production | LXA4, ATL | researchgate.netcapes.gov.brnih.gov |
| Inhibition of IL-5 generation | LXA4, ATL | capes.gov.brnih.gov |
Enhancement of Phagocytosis of Apoptotic Cells by Macrophages
A critical aspect of inflammation resolution is the efficient removal of apoptotic cells, particularly neutrophils, by macrophages. Lipoxins, including LXA4 and LXB4, and their stable analogs, significantly enhance the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages. physiology.orgresearchgate.netfrontiersin.orgcore.ac.ukcapes.gov.brresearchgate.netpsu.edunih.gov This process is crucial for clearing inflammatory sites without triggering further pro-inflammatory responses. researchgate.netpsu.edu Lipoxin-stimulated phagocytosis has been observed both in vitro and in vivo and is associated with changes in the macrophage actin cytoskeleton and activation of signaling pathways like PI3-kinase and PKC. core.ac.ukpsu.edunih.gov
Research findings on enhanced phagocytosis by macrophages:
| Effect | Lipoxin Type (Primary Focus) | Reference |
| Enhancement of non-phlogistic phagocytosis of apoptotic neutrophils | LXA4, LXB4, ATL, stable analogs | physiology.orgresearchgate.netfrontiersin.orgcore.ac.ukcapes.gov.brresearchgate.netpsu.edunih.gov |
| Stimulation of phagocytosis of apoptotic lymphocytes | LXA4 | nih.gov |
| Associated with changes in macrophage actin cytoskeleton | LXA4 | core.ac.uknih.gov |
| Involves PI3-kinase and PKC signaling pathways | LXA4 | psu.edunih.gov |
Regulation of Macrophage Phenotype and Survival Pathways
Lipoxins influence macrophage function beyond phagocytosis, contributing to the resolution of inflammation by modulating macrophage phenotype and survival. Lipoxins can promote the survival of macrophages by inhibiting apoptosis, potentially through the activation of pathways such as PI3K/Akt and ERK/Nrf2. frontiersin.orgnih.govnih.gov Furthermore, lipoxins can polarize macrophages towards an anti-inflammatory, pro-resolving phenotype (M2). frontiersin.orgcsic.esfrontiersin.org This shift is important for tissue repair and the termination of the inflammatory response. csic.esfrontiersin.org
Research findings on macrophage phenotype and survival regulation:
| Effect | Lipoxin Type (Primary Focus) | Reference |
| Promotion of macrophage survival | LXs | frontiersin.orgnih.govnih.gov |
| Inhibition of macrophage apoptosis | LXs | frontiersin.orgnih.govnih.gov |
| Activation of PI3K/Akt pathway | LXs | nih.govnih.govresearchgate.net |
| Activation of ERK/Nrf2 pathway | LXs | nih.govresearchgate.net |
| Polarization towards anti-inflammatory (M2) phenotype | LXs | frontiersin.orgcsic.esfrontiersin.org |
| Promotion of autophagy in alveolar macrophages | LXA4 receptor agonist BML-111 | nih.gov |
Influence on Lymphocyte Activity (T-cells and B-cells)
Research findings on lymphocyte activity modulation:
| Effect | Lipoxin Type (Primary Focus) | Cell Type | Reference |
| Inhibition of lymphocyte activation | LXs | Lymphocytes | physiology.org |
| Inhibition of TNF-α secretion | ATL | T cells | researchgate.netcore.ac.uk |
| Regulation of innate and adaptive immunity | LXs | T and B cells | nih.govresearchgate.net |
Control of Pro-inflammatory Cytokine and Chemokine Production
Lipoxins play a significant role in controlling the production of pro-inflammatory cytokines and chemokines, thereby dampening the inflammatory cascade. They repress the production of mediators such as TNF-α, IL-1β, IL-6, and IL-8. physiology.orgresearchgate.netsemanticscholar.orgnih.govnih.govfrontiersin.orgnih.gov This is achieved through various mechanisms, including the inhibition of nuclear accumulation of transcription factors like NFκB and AP-1, which are crucial for the expression of many pro-inflammatory genes. researchgate.netsemanticscholar.orgcsic.esnih.govresearchgate.netnih.gov By reducing the levels of these inflammatory mediators, lipoxins contribute to the resolution of inflammation and prevent excessive tissue damage. researchgate.netsemanticscholar.orgnih.gov
Research findings on the control of pro-inflammatory mediators:
| Effect | Lipoxin Type (Primary Focus) | Mediator Affected | Mechanism Involved (Where specified) | Reference |
| Repression of proinflammatory cytokine production | LXs, ATLs | TNF-α, IL-1β, IL-6, IL-8 | Inhibition of NFκB, AP-1 | physiology.orgresearchgate.netsemanticscholar.orgcsic.esnih.govnih.govfrontiersin.orgresearchgate.netnih.gov |
| Inhibition of IL-8 release | LXA4, LXA4 analogs | IL-8 | Gene transcriptional level | scielo.br |
| Downregulation of pro-inflammatory cytokine secretion | LXs | TNFα, IL-1β, IL-6 | Inhibition of ERK and JNK pathways | nih.gov |
| Inhibition of inflammatory cytokine/chemokine production | LXA4 | Cytokines/Chemokines | ERK1/2 and NF-κB pathways | nih.gov |
| Inhibition of IL-12 production | Lipoxin | IL-12 | In murine splenic dendritic cells | core.ac.uk |
| Modulation of cytokine composition favoring proresolution | Lipoxin, ATL | Proresolution mediators | core.ac.uk |
Role in Active Inflammation Resolution and Tissue Homeostasis
Function as an Endogenous "Stop Signal" for Acute Inflammation
Lipoxins are considered endogenous "stop signals" that actively halt the progression of acute inflammation. core.ac.ukscispace.com They achieve this by limiting the further recruitment and infiltration of inflammatory cells, particularly neutrophils, to the inflamed site. nih.govcore.ac.uksemanticscholar.org Research indicates that lipoxins inhibit neutrophil chemotaxis, adhesion, and transmigration through endothelial and epithelial barriers. core.ac.ukscielo.bruzh.chersnet.orgnih.gov This controlled cessation of leukocyte influx is a critical step in preventing excessive tissue injury and transitioning from the inflammatory phase to the resolution phase. nih.govsemanticscholar.org
Mechanisms of Restoring Tissue Homeostasis Post-Inflammation
Beyond simply stopping inflammation, LX C4 and other lipoxins actively promote the restoration of tissue homeostasis. This involves several key mechanisms:
Promoting Clearance of Apoptotic Cells: A crucial aspect of inflammation resolution is the efficient removal of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis. researchgate.netsemanticscholar.orgersnet.org Lipoxins stimulate macrophages to engulf apoptotic cells in a non-phlogistic manner, meaning this process does not trigger further inflammation. nih.govsemanticscholar.org This clearance is essential for preventing secondary necrosis and the release of pro-inflammatory intracellular contents. semanticscholar.org
Modulating Macrophage Phenotype: Lipoxins influence macrophage behavior, promoting a shift from a pro-inflammatory (M1) phenotype to an anti-inflammatory and pro-resolving (M2) phenotype. ersnet.org This phenotypic switch is associated with increased production of anti-inflammatory cytokines and growth factors that facilitate tissue repair and remodeling. nih.goversnet.org
Regulating Cytokine and Chemokine Production: Lipoxins modulate the local cytokine and chemokine environment, downregulating the production of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8, while sometimes stimulating the production of anti-inflammatory cytokines such as IL-10 and IL-4. researchgate.netcore.ac.ukscielo.brersnet.orgnih.govnih.gov This shift in the cytokine profile contributes to the resolution of inflammation and creates a favorable environment for tissue repair. core.ac.ukersnet.org
Influencing Transcription Factors: Lipoxins can impact the activity of key transcription factors involved in regulating inflammatory gene expression, such as NFκB and AP-1, leading to reduced production of pro-inflammatory mediators. researchgate.netnih.gov They can also activate factors like Nrf2 and PPARγ, which are involved in antioxidant defense and regulating pro-inflammatory pathways. wikipedia.orgresearchgate.netnih.gov
Antagonism and Counter-Regulation of Pro-Inflammatory Lipid Mediators (e.g., Leukotrienes)
A significant mechanism by which lipoxins exert their pro-resolving effects is by counter-regulating the actions of pro-inflammatory lipid mediators, particularly leukotrienes. scielo.bruzh.ch Leukotrienes, such as Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4), are potent chemoattractants for neutrophils and contribute to increased vascular permeability and bronchoconstriction, key features of inflammation. scielo.bruzh.ch
Lipoxins, including LX C4, can directly antagonize the effects of leukotrienes, in part by competing for binding sites on shared receptors like the cysteinyl leukotriene receptors (CysLT receptors). nih.govuzh.chresearchgate.net This competition can attenuate leukotriene-mediated responses, such as neutrophil adherence and transmigration, and bronchoconstriction. uzh.chresearchgate.net The balance between the formation of pro-inflammatory leukotrienes and anti-inflammatory lipoxins is critical in determining the outcome and duration of the inflammatory response. scielo.br
Research findings highlight the counter-regulatory actions of lipoxins:
| Mediator Type | Examples | Pro-inflammatory Actions | Counter-regulated by Lipoxins |
| Pro-inflammatory Lipids | Leukotriene B4, C4 | Neutrophil chemotaxis, adhesion, vascular permeability | Inhibition of chemotaxis, adhesion, antagonism at receptors. scielo.bruzh.chresearchgate.net |
| Pro-inflammatory Cytokines | TNFα, IL-1β, IL-6, IL-8 | Leukocyte recruitment, activation, tissue damage | Downregulation of production and signaling. researchgate.netcore.ac.ukscielo.brersnet.orgnih.govnih.gov |
| Other Mediators | ONOO | Tissue injury, NFκB and AP-1 accumulation, IL-8 production | Inhibition of formation and signaling pathways. researchgate.netnih.gov |
This table illustrates how lipoxins actively counteract various pro-inflammatory signals, underscoring their role as key players in switching off the inflammatory cascade and promoting resolution. researchgate.netcore.ac.ukscielo.bruzh.chersnet.orgnih.govnih.govresearchgate.net
Analytical and Quantification Methodologies for Lipoxin C4
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) has been demonstrated as a sensitive method for the determination of sulfidopeptide lipoxins, including Lipoxin C4 (LXC4), Lipoxin D4 (LXD4), and Lipoxin E4 (LXE4). nih.gov This method leverages the electrochemical properties of these molecules for detection.
Research has shown that using a solvent system of methanol-water-trifluoroacetic acid (66:34:0.008, v/v/v) provides optimal results for the analysis of LXC4, LXD4, and LXE4 by HPLC-ECD. nih.gov The half-wave potentials for these compounds differ, allowing for their differentiation: +1.18 V for LXC4, +1.3 V for LXD4, and +1.25 V for LXE4, relative to an Ag/AgCl reference electrode. nih.gov
While sulfidopeptide lipoxins possess high molar absorptivity, making UV detection possible, electrochemical detection offers superior sensitivity, reportedly being three times more sensitive than ultraviolet detection for these compounds. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Techniques
Enzyme-Linked Immunosorbent Assay (ELISA) is another technique used for the quantitative analysis of lipoxins, although commercially available kits often focus on Lipoxin A4 (LXA4). The principle typically involves a competitive ELISA format. elabscience.comassaygenie.comeaglebio.comoxfordbiomed.com In this method, Lipoxin (e.g., LXA4) in the sample or standard competes with a fixed amount of coated Lipoxin on a microplate for binding sites on a detection antibody. elabscience.comeaglebio.comoxfordbiomed.com An enzyme-conjugated secondary antibody or avidin-HRP conjugate is then added, followed by a substrate that produces a colored product. elabscience.comeaglebio.comoxfordbiomed.com The intensity of the color is inversely proportional to the concentration of the lipoxin in the sample. oxfordbiomed.com
While specific ELISA kits for Lipoxin C4 may be less common than for LXA4, the competitive ELISA principle can be adapted for its detection if specific antibodies are available. These assays offer advantages in terms of throughput and relative ease of use for screening multiple samples.
Advanced Mass Spectrometry-Based Detection and Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful and widely used technique for the detection, identification, and quantification of lipid mediators, including lipoxins. lipotype.comshimadzu.commdpi.com LC-MS/MS offers high sensitivity and specificity, crucial for analyzing low-abundance compounds like lipoxins in complex biological matrices. mdpi.com
Tandem MS/MS instruments, often operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes, enhance specificity by monitoring specific precursor-to-product ion transitions characteristic of the target analyte. mdpi.com This is particularly valuable for distinguishing between structurally similar oxylipins. mdpi.com LC-MS/MS allows for the simultaneous analysis of multiple analytes, including various lipoxins and other eicosanoids. shimadzu.commdpi.com
Sample preparation, often involving solid-phase extraction, is a critical step to isolate and concentrate lipoxins from biological samples prior to LC-MS/MS analysis. shimadzu.com The use of internal standards, such as isotopically labeled lipoxins, is essential for accurate quantification to account for variations during sample processing and analysis. shimadzu.comatsjournals.org
Research studies have employed GC-MS (Gas Chromatography-Mass Spectrometry) with selective ion monitoring for lipoxin analysis, demonstrating its utility in identifying and quantifying lipoxins in biological fluids like bronchoalveolar lavage fluid. atsjournals.orgnih.gov
Methodological Considerations for Picomole-Level Detection
Quantifying lipoxins at picomole (pmol) levels or lower in biological samples presents significant methodological challenges due to their low endogenous concentrations and potential for ex vivo formation or degradation. nih.govnih.govpnas.org
Several factors are critical for achieving sensitive detection:
Sample Collection and Handling: Rapid collection and processing of samples, often with the addition of antioxidants and enzyme inhibitors, are necessary to prevent ex vivo lipid mediator formation or degradation.
Extraction and Purification: Efficient extraction methods, such as solid-phase extraction, are required to isolate and concentrate lipoxins from complex biological matrices while removing interfering substances. shimadzu.com
Detection Sensitivity: Utilizing highly sensitive detection methods is paramount. HPLC with electrochemical detection has shown detection limits for LXC4, LXD4, and LXE4 in the range of 200-700 fmol based on a signal-to-noise ratio of 3:1. nih.gov For LXA4 and LXB4, HPLC-ECD has achieved detection limits of 5-10 pg (15-30 fmol). nih.gov LC-MS/MS offers the sensitivity and specificity required for picomole and even femtomole level quantification in complex samples. mdpi.comjasco.ro
Chromatographic Separation: High-resolution chromatographic separation is essential to separate lipoxins from isobaric or structurally similar compounds that could interfere with detection. mdpi.com
Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification, allowing for correction of variations during sample preparation and analysis. shimadzu.comatsjournals.org
Achieving reliable picomole-level detection necessitates careful optimization of each step of the analytical workflow, from sample collection to data analysis.
Example Data Table (Illustrative - Data based on search results):
Below is an example table summarizing typical detection limits reported for lipoxins using different analytical techniques. This data is illustrative and actual limits may vary depending on the specific instrument, matrix, and protocol used.
| Compound | Method | Reported Detection Limit (approx.) | Reference |
| LXC4 | HPLC-ECD | 200-700 fmol | nih.gov |
| LXA4 | HPLC-ECD | 15-30 fmol (5-10 pg) | nih.gov |
| LXA4 | ELISA | 0.02 ng/ml (approx. 57 fmol/ml) | eaglebio.com |
| LXA4 | GC-MS (in BAL) | 0.4 ng/ml (approx. 1.1 pmol/ml) | nih.gov |
Note: Conversion from ng/ml to fmol/ml or pmol/ml requires the molecular weight of the specific lipoxin.
Synthetic Approaches and Analog Design for Lipoxins and Lipoxin C4 Analogs
Laboratory Synthesis Methods from Precursor Compounds
Laboratory synthesis of lipoxins and their analogs often involves the chemical modification of precursor molecules, frequently drawing inspiration from their natural biosynthetic pathways. While detailed laboratory synthesis methods specifically for Lipoxin C4 involving the direct conjugation of glutathione (B108866) are less extensively documented in the provided literature compared to Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), general synthetic strategies for the lipoxin backbone are relevant.
Lipoxins are biosynthesized from arachidonic acid through the action of lipoxygenase enzymes nih.govuni.lunih.govlipidmaps.orgnih.govnih.govmetabolomicsworkbench.orgmitoproteome.orgnih.gov. Laboratory synthesis methods for the lipoxin core structure, as demonstrated for LXA4 and LXB4, often employ sophisticated organic chemistry techniques. These can include stereoselective reactions to establish the defined hydroxyl group configurations and the precise geometry of the conjugated tetraene system. Common strategies involve the use of precursor compounds that are systematically elaborated through reactions such as Suzuki coupling, stereoselective ketone reduction, asymmetric epoxidation, asymmetric dihydroxylation, Wittig olefination, and Horner-Wadsworth-Emmons olefination nih.govnih.govlipidmaps.orgnih.govmetabolomicsworkbench.orgctdbase.org.
For LXC4, its biosynthesis involves the conversion of Leukotriene A4 (LTA4) through conjugation with glutathione, catalyzed by leukotriene C4 synthase nih.gov. Laboratory synthesis of LXC4 would theoretically involve the synthesis of LTA4 or a suitable epoxide precursor and subsequent chemical or enzymatic conjugation with glutathione. The incorporation of the tripeptide glutathione moiety presents a unique challenge compared to the synthesis of LXA4 and LXB4, requiring specific coupling strategies to form the thioether linkage.
Total Synthesis Approaches Replicating Natural Biosynthetic Pathways
Total synthesis aims to construct complex molecules like lipoxins from simpler starting materials, often mimicking the key steps and stereochemistry of their natural biosynthetic routes. The natural biosynthesis of lipoxins involves the sequential or concerted action of lipoxygenases on arachidonic acid, often through transcellular mechanisms involving different cell types nih.govuni.lunih.govlipidmaps.orgnih.govnih.govmetabolomicsworkbench.orgmitoproteome.orgnih.govlipidmaps.org.
For LXA4 and LXB4, total synthesis approaches have been developed that replicate aspects of these enzymatic pathways nih.govlipidmaps.orgnih.govmetabolomicsworkbench.orgctdbase.org. These syntheses often involve assembling the 20-carbon fatty acid chain with the correct placement and stereochemistry of hydroxyl groups and double bonds. Techniques such as palladium catalyzed telomerization, Sharpless catalytic asymmetric epoxidation, and various olefination reactions have been successfully applied in the total synthesis of LXA4 and LXB4 nih.govlipidmaps.orgnih.govmetabolomicsworkbench.orgctdbase.org.
In the case of LXC4, the natural biosynthetic pathway involves the conversion of LTA4, an epoxide intermediate, to LXC4 via conjugation with glutathione catalyzed by leukotriene C4 synthase nih.gov. A total synthesis approach for LXC4 that fully replicates this pathway would necessitate the synthesis of stereochemically defined LTA4 and the subsequent enzymatic or biomimetic chemical conjugation with glutathione. While the synthesis of LTA4 has been achieved, the specific total synthesis of LXC4 incorporating the glutathione moiety through a process strictly mimicking the natural enzymatic conjugation is a complex endeavor.
Rational Design of Metabolically Stable Lipoxin Analogs and Mimetics
Native lipoxins, including LXC4, undergo rapid metabolic inactivation in vivo, limiting their therapeutic potential nih.govlipidmaps.orgmetabolomicsworkbench.orgnih.govuni.luuni.lumetabolomicsworkbench.org. The primary routes of metabolic degradation for lipoxins involve dehydrogenation at the C-15 hydroxyl group, reduction of double bonds (such as the C13-C14 double bond), and ω-oxidation at the C-20 position nih.govlipidmaps.orgmetabolomicsworkbench.orgnih.govuni.luuni.lumetabolomicsworkbench.org.
To overcome this metabolic instability, rational design strategies have been employed to synthesize stable lipoxin analogs and mimetics that retain biological activity but exhibit increased half-lives nih.govlipidmaps.orgmetabolomicsworkbench.orgnih.govuni.luuni.lumetabolomicsworkbench.orgnih.govnih.govfishersci.ca. These strategies involve specific structural modifications to hinder enzymatic degradation. Common modifications include the addition of methyl groups at positions like C-15, the incorporation of bulkier groups such as phenoxy or para-fluoro-phenoxy moieties at C-16, or the replacement of the metabolically labile conjugated triene system with more stable aromatic or heteroaromatic rings or bicyclo[1.1.1]pentane moieties nih.govnih.govuni.luuni.lumetabolomicsworkbench.orgnih.govfishersci.ca.
For LXC4 analogs, the design considerations for metabolic stability would need to address both the lipid portion of the molecule, similar to LXA4 and LXB4 analogs, and the glutathione conjugate. The glutathione moiety itself can be subject to enzymatic degradation (e.g., by peptidases). Therefore, rational design of stable LXC4 mimetics might involve modifications to the lipid chain to prevent oxidation and reduction, as well as potential modifications or surrogates for the glutathione moiety that are resistant to enzymatic cleavage while preserving the essential structural features for receptor interaction and biological activity.
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of lipoxins and their analogs impact their biological activity and potency nih.govuni.lumetabolomicsworkbench.orgnih.govnih.gov. These studies involve synthesizing a series of compounds with systematic structural variations and evaluating their biological effects, such as their ability to inhibit pro-inflammatory pathways (e.g., NF-κB activity), modulate cytokine release, influence neutrophil recruitment and macrophage phagocytosis, and bind to specific receptors like ALX/FPR2 lipidmaps.orgnih.govuni.luuni.lumetabolomicsworkbench.orgnih.govnih.gov.
SAR studies on LXA4 and LXB4 analogs have revealed that modifications aimed at increasing metabolic stability, such as replacing the triene core with aromatic or heteroaromatic systems, can maintain or even enhance anti-inflammatory properties nih.govuni.lumetabolomicsworkbench.orgnih.govnih.gov. For instance, certain quinoxaline (B1680401) and imidazole-containing LXA4 mimetics have shown favorable anti-inflammatory properties and potent inhibition of LPS-induced NF-κB activity uni.lumetabolomicsworkbench.orgnih.govnih.gov. Bicyclo[1.1.1]pentane-containing LXA4 mimetics have also demonstrated high anti-inflammatory activity nih.govuni.lu.
| Compound Type | Core Modification | Example Analog(s) | Observed Activity (vs. Native LXA4) | Reference |
|---|---|---|---|---|
| Synthetic LXA4 Mimetics | Benzene ring | Benzo-LXA4 | Comparable phagocytosis stimulation, increased potency (1000-fold) | metabolomicsworkbench.orgnih.gov |
| Synthetic LXA4 Mimetics | Heteroaromatic rings | Pyridine, Oxazole, Imidazole, Quinoxaline analogues | Favorable anti-inflammatory properties, comparable or superior potency | nih.govuni.lumetabolomicsworkbench.orgnih.govnih.gov |
| Synthetic LXA4 Mimetics | Bicyclo[1.1.1]pentane | BCP-sLXms (e.g., Imidazolo-BCP-sLXm 6a) | High anti-inflammatory activity, potent NF-κB inhibition (pM range) | nih.govuni.lu |
| Stable LXA4 Analogs | C-15 methyl | 15-(R/S)-methyl-LXA4 | Retained anti-inflammatory/pro-resolving bioactions | uni.lu |
| Stable LXA4 Analogs | C-16 phenoxy | 16-phenoxy-LXA4 | Resistant to ω-oxidation, protected from dehydrogenation | fishersci.ca |
| Stable 15-epi-LXA4 Analogs | C-16 para-fluoro-phenoxy | 15-epi-16-(para-fluoro)-phenoxy-LXA4 | Hindered degradation, enhanced bioactivity and bioavailability | metabolomicsworkbench.orgfishersci.ca |
For LXC4, SAR studies would similarly focus on how modifications to both the lipid backbone and the glutathione conjugate influence its biological profile. The glutathione moiety is integral to LXC4's structure and likely plays a significant role in its interaction with specific receptors, potentially including cysteinyl leukotriene receptors in addition to ALX/FPR2. Understanding the structural requirements of the glutathione conjugate for activity and stability is critical for designing effective LXC4 mimetics. Future SAR studies on LXC4 analogs would explore modifications to the peptide chain or the thioether linkage to improve metabolic stability and potentially fine-tune receptor interactions, aiming for enhanced or specific anti-inflammatory and pro-resolving effects.
Preclinical Research Themes and Experimental Models Investigating Lipoxin C4 Mechanisms
Studies in Neuroinflammation Models (e.g., Cerebral Ischemia, Traumatic Brain Injury)
Neuroinflammation is a significant factor in the pathology of conditions like cerebral ischemia and traumatic brain injury (TBI). dovepress.comfrontiersin.org Research in animal models has investigated the neuroprotective effects of lipoxins. In a rat model of focal cerebral ischemia-reperfusion injury, a stable synthetic analog of Lipoxin A4, LXA4 methyl ester (LXA4 ME), administered intracerebroventricularly, showed neuroprotective effects. This included ameliorating neurological dysfunctions, reducing infarction volume, and attenuating neuronal apoptosis. nih.gov LXA4 ME treatment also suppressed neutrophil infiltration and lipid peroxidation, inhibited microglia and astrocyte activation, reduced pro-inflammatory cytokines (TNF-alpha and IL-1beta), and increased anti-inflammatory cytokines (IL-10 and TGF-beta1) in the ischemic brain. nih.gov Inhibition of NF-kappaB activation was also observed. nih.gov
In a mouse model of TBI, LXA4 treatment was found to reduce blood-brain barrier permeability, brain edema, and lesion volume. These protective effects were associated with the inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and modulation of MAPK pathways. dovepress.comfrontiersin.org Studies also indicate that plasma LXA4 levels may decrease after TBI, suggesting a potential deficiency in pro-resolving mediators in this context. frontiersin.org
Data from Neuroinflammation Models:
| Model | Mediator/Treatment | Key Findings | Citation |
| Focal Cerebral Ischemia | LXA4 ME | Reduced neurological dysfunction, infarction volume, neuronal apoptosis; suppressed neutrophil infiltration, lipid peroxidation, microglia/astrocyte activation; modulated cytokine levels; inhibited NF-κB. | nih.gov |
| Traumatic Brain Injury | LXA4 | Reduced BBB permeability, brain edema, lesion volume; inhibited pro-inflammatory cytokines; modulated MAPK pathways. | dovepress.comfrontiersin.orgnih.gov |
| Neonatal Hypoxia-Ischemia | LXA4 | Suppressed acute inflammation, oxidative stress; prevented BBB disruption via IκB/NF-κB pathway; attenuated brain damage. | frontiersin.org |
| Alzheimer's Disease | LXA4, epi-lipoxin | Inhibited pro-inflammatory cytokines (IL-1β, TNF-α) via NF-κB; neuroprotection against spatial memory impairment (CB1 receptor-dependent). | dovepress.comfrontiersin.org |
Renal Inflammation and Fibrosis Models
Unresolved inflammation is a key contributor to the development of renal fibrosis and organ failure. frontiersin.orgnih.gov Preclinical studies have explored the potential of lipoxins and their analogs in mitigating renal inflammation and fibrosis. In a rat model of early renal fibrosis induced by unilateral ureteric obstruction (UUO), administration of LXA4 and its synthetic analog benzo-LXA4 attenuated collagen deposition and renal apoptosis. nih.gov These treatments also shifted the inflammatory environment towards resolution by inhibiting pro-inflammatory cytokines like TNF-α and IFN-γ and stimulating the pro-resolving cytokine IL-10. nih.gov The mechanisms involved attenuation of MAPK, Akt, and Smads signaling pathways. frontiersin.orgnih.gov
Studies in diabetic kidney disease animal models have also shown that LXA4 and benzo-LXA4 attenuated disease development, including pro-inflammatory and pro-fibrotic signaling. frontiersin.org
Data from Renal Inflammation and Fibrosis Models:
| Model | Mediator/Treatment | Key Findings | Citation |
| Unilateral Ureteric Obstruction (UUO) | LXA4, benzo-LXA4 | Attenuated collagen deposition, renal apoptosis; inhibited TNF-α and IFN-γ; stimulated IL-10; attenuated MAPK, Akt, Smads signaling. | frontiersin.orgnih.gov |
| Diabetic Kidney Disease | LXA4, benzo-LXA4 | Attenuated disease development, including pro-inflammatory and pro-fibrotic signaling. | frontiersin.org |
| Renal Ischemia/Reperfusion Injury | ATLa | Restored renal function and morphology; diminished pro-inflammatory cytokine production, neutrophil infiltration; downregulated pro-fibrotic/apoptotic genes; upregulated antioxidant/growth genes. | frontiersin.org |
Cardiovascular Inflammation Models (e.g., Atherosclerosis)
Inflammation plays a critical role in the development and progression of atherosclerosis. nih.govnih.govfrontiersin.org Research suggests that an imbalance between inflammation and its resolution contributes to this process. nih.govfrontiersin.org Lipoxins are formed from arachidonic acid and are considered SPMs that regulate processes related to inflammation resolution. nih.gov
Studies have indicated the involvement of lipoxins in regulating various pathophysiological mechanisms associated with atherosclerosis development. nih.gov Evidence suggests a protective role for lipoxins in atherogenesis, with deficient production of 15-epi-LXA4 observed in patients with peripheral arterial disease. nih.gov While circulating LXA4 levels might be higher in patients with coronary heart disease, lower local levels have been found in atherosclerotic vessel walls in animal models. nih.gov LXA4 has been shown to inhibit oxidized LDL-induced regulation of CD36, reduce macrophage apoptosis, and decrease foam cell formation. nih.gov Aspirin-triggered lipoxins (ATLs) have also demonstrated potential in reducing atherosclerotic lesions and inflammatory molecules in animal models, acting through receptors like ALX/FPR2. researchgate.netmdpi.com
Data from Cardiovascular Inflammation Models:
| Model | Mediator/Treatment | Key Findings | Citation |
| Atherosclerosis | LXA4 | Inhibited oxLDL-induced CD36 regulation, macrophage apoptosis, foam cell formation. | nih.gov |
| Atherosclerosis | ATLs | Reduced atherosclerotic lesions, inflammatory molecules; acted via ALX/FPR2 receptor. | researchgate.netmdpi.com |
Pulmonary and Airway Inflammation Models (e.g., Asthma, Allergic Edema)
Lipoxins and their stable analogs have demonstrated protective effects in murine models of allergic lung inflammation. nih.gov They exert cell-type-specific actions on human leukocytes, including inhibiting pro-inflammatory cytokine production (IL-13), halting granulocyte trafficking and activation, decreasing T cell cytokine production, enhancing natural killer cell functions, and stimulating macrophage efferocytosis to resolve tissue inflammation. nih.gov Lipoxins also inhibit leukotriene-mediated pro-phlogistic actions, including in vivo in asthma. nih.gov
In human studies, inhaled LXA4 has been shown to dampen bronchoprovocation in asthma and regulate cytokine-mediated increases in bronchial constriction. wikipedia.orgnih.gov Preclinical studies with stable LXA4 analogs have shown they can prevent and reduce allergen-driven airway hyperresponsiveness, mucus metaplasia, and type 2 inflammation. nih.gov In severe asthma, levels of lipoxins like LXA4 and 15-epi-LXA4 are often decreased, and this is linked to oxidative stress and soluble epoxide hydrolase activity. nih.govatsjournals.orgescholarship.org
Data from Pulmonary and Airway Inflammation Models:
| Model | Mediator/Treatment | Key Findings | Citation |
| Allergic Lung Inflammation | Lipoxins, analogs | Protective effects; inhibited IL-13 production, granulocyte trafficking, T cell cytokine production; enhanced NK cell function; stimulated macrophage efferocytosis; inhibited leukotriene actions. | nih.gov |
| Asthma (human studies) | Inhaled LXA4 | Dampened bronchoprovocation; regulated cytokine-mediated bronchial constriction. | wikipedia.orgnih.gov |
| Asthma (preclinical) | Stable LXA4 analogs | Prevented/reduced allergen-driven airway hyperresponsiveness, mucus metaplasia, type 2 inflammation. | nih.gov |
| Lung Ischemia Reperfusion Injury (rat) | LXA4 | Anti-inflammatory, antioxidant, endothelial protective effects. | mdpi.com |
| Acute Lung Injury (animal) | LXA4, BML-111, ATL | Diminished pro-inflammatory cytokines, ROS; improved alveolar fluid clearance; prevented neutrophil infiltration, promoted clearance; inhibited neutrophil-platelet aggregates; modulated pulmonary cells (prevented apoptosis, promoted proliferation). | nih.gov |
Gastrointestinal Inflammation Models (e.g., Colitis)
Preclinical studies have indicated that lipoxins can have beneficial effects in models of gastrointestinal inflammation, such as colitis. While specific details on Lipoxin C4 in colitis models were not extensively found in the provided search results, the broader category of lipoxins has been shown to suppress inflammation in colitis models. wikipedia.org Lipoxins are known to have good anti-inflammatory effects on the intestine. mdpi.com
Data from Gastrointestinal Inflammation Models:
| Model | Mediator/Treatment | Key Findings | Citation |
| Colitis | Lipoxins | Suppressed inflammation; good anti-inflammatory effects. | wikipedia.orgmdpi.com |
Autoimmune and Rheumatic Disease Models (e.g., Rheumatoid Arthritis, Lupus Nephritis)
Inflammatory events persist in autoimmune diseases like systemic lupus erythematosus (lupus) and rheumatoid arthritis (RA). frontiersin.orgnih.govharvard.edu Deficiency of endogenous pro-resolution molecules like LXA4 may contribute to this persistent inflammation. nih.gov
Studies in animal models of RA have reported that administration of LXA4 or its analogs attenuates arthritis by diminishing joint erosion, pro-inflammatory cytokine release, and immune cell infiltration. frontiersin.orgfrontiersin.org LXA4 has been shown to prevent pro-inflammatory activation of fibroblast-like synoviocytes, which are key in RA inflammation. frontiersin.org Evidence suggests that deficiency in enzymes involved in lipoxin synthesis, like 12-LO/15-LO, can exacerbate arthritis development due to reduced LXA4 levels. frontiersin.org
In lupus nephritis, a serious complication of lupus, a deficiency of LXA4 and an excess of leukotrienes may contribute to systemic and renal inflammation. nih.gov It is suggested that decreased production of LXA4 and enhanced production of leukotrienes by renal tissue and infiltrating leukocytes/macrophages may drive the progression and flares of lupus nephritis. nih.gov
Data from Autoimmune and Rheumatic Disease Models:
| Model | Mediator/Treatment | Key Findings | Citation |
| Rheumatoid Arthritis | LXA4, BML-111 | Attenuated arthritis (diminished joint erosion, pro-inflammatory cytokines, immune cell infiltration); prevented pro-inflammatory activation of fibroblast-like synoviocytes. | frontiersin.orgfrontiersin.org |
| Lupus Nephritis | LXA4 (suggested) | Deficiency potentially linked to systemic and renal inflammation; decreased production may contribute to progression and flares. | nih.gov |
Infection-Mediated Inflammation Models (e.g., Sepsis, Fungal Pathogen Responses, Viral Pathogenesis)
Lipoxins have demonstrated protective effects in animal models of infection-based inflammation. wikipedia.org In rat models of gram-negative bacterial sepsis, LXA4 and its analogs decreased systemic inflammation and improved survival. wikipedia.org 15-epi-LXA4 suppressed lung injury in mice induced by Escherichia coli. wikipedia.orgresearchgate.net Transgenic mice deficient in lipoxin synthesis were more susceptible to the inflammatory and lethal effects of Toxoplasma gondii and were rescued by LXA4. wikipedia.org LXA4 also restored macrophage function impaired by respiratory syncytial virus in similar transgenic mice. wikipedia.org
In a mouse model of pneumosepsis induced by Klebsiella pneumoniae, LXA4 and its receptor expression were observed in the lung. While early administration of LXA4 worsened the outcome, later administration improved animal survival, suggesting a time-dependent effect. mdpi.com LXA4 has been shown to increase neutrophil phagocytosis, enhancing bacterial clearance. mdpi.com
Regarding viral pathogenesis, Kaposi's sarcoma-associated herpesvirus (KSHV) appears to suppress the production of anti-inflammatory agents like LXA4 as a strategy to promote its latency and malignant transformation. wikipedia.org Treatment of KSHV-infected cells with LXA4 or 15-epi-LXA4 can reverse this pro-malignancy profile. wikipedia.org
Data from Infection-Mediated Inflammation Models:
| Model | Mediator/Treatment | Key Findings | Citation |
| Gram-Negative Bacterial Sepsis (rat) | LXA4, analog | Decreased systemic inflammation; improved survival. | wikipedia.org |
| Escherichia coli-induced Lung Injury (mouse) | 15-epi-LXA4 | Suppressed lung injury. | wikipedia.orgresearchgate.net |
| Toxoplasma gondii Infection (mouse) | LXA4 | Rescued from inflammatory/lethal effects in lipoxin-deficient mice. | wikipedia.org |
| Respiratory Syncytial Virus (mouse) | LXA4 | Restored macrophage function in lipoxin-deficient mice. | wikipedia.org |
| Pneumosepsis (Klebsiella pneumoniae) (mouse) | LXA4 | Time-dependent effects: worsened outcome early, improved survival later; increased neutrophil phagocytosis. | mdpi.com |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | LXA4, 15-epi-LXA4 | Reversed pro-malignancy profile in infected cells. | wikipedia.org |
Exploration in Cancer Research Paradigms
Preclinical research has explored the mechanisms of lipoxins, particularly LXA4 and its analogs, within various cancer research paradigms, focusing on their potential roles in modulating processes such as angiogenesis and apoptosis, as well as their impact on inflammatory pathways relevant to cancer development and progression.
Angiogenesis Modulation
Tumor angiogenesis, the formation of new blood vessels to supply the tumor, is essential for cancer growth and metastasis nih.gov. Studies indicate that lipoxins may be involved in modulating tumor angiogenesis nih.gov. For instance, research examining the effects of exogenous LXA4 in a mouse hepatocarcinoma cell line (H22) and an H22-bearing mouse model found that LXA4 inhibited the production of vascular endothelial growth factor (VEGF) in H22 cells nih.gov. VEGF is a major pro-angiogenic factor frequently upregulated in tumors nih.govnih.govmdpi.com. An analog of LXA4, BML-111, was shown to block the expression of VEGF in serum and tumor sections from H22-bearing mice nih.gov. Furthermore, BML-111 suppressed tumor-related angiogenesis in vivo, as revealed by H&E staining and immunostaining for CD34, a marker for endothelial cells nih.gov. Epi-lipoxins have also been shown to inhibit VEGF-stimulated endothelial cell migration in tumors, reducing their angiogenicity nih.gov. Lipoxins are considered anti-angiogenic by blocking TNFα signaling nih.gov.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for controlling cell populations, and its dysregulation is a hallmark of cancer. While the direct impact of Lipoxin C4 on apoptosis pathways is not extensively detailed in the provided results, research on LXA4 offers insights. In the H22-bearing mouse model, treatment with the LXA4 analog BML-111 enhanced in situ apoptosis within the tumor tissue nih.gov. Lipoxins can potentially control the proliferation of cancer cells by inhibiting growth-promoting PI3K and AKT pathways nih.gov. Some studies suggest that 5-LO inhibitors can elicit cytotoxic and anti-proliferative effects on tumor cells and cause apoptosis mdpi.com. LXA4 has been reported to elicit anti-proliferative and pro-apoptotic effects in cell lines researchgate.netscispace.com.
Other Relevant Cancer Mechanisms
Beyond angiogenesis and apoptosis, lipoxins influence other mechanisms relevant to cancer. Inflammation is closely linked to cancer development nih.gov. Lipoxins and their analogs have demonstrated anti-inflammatory actions in cancer models researchgate.netnih.gov. Treatment with lipoxin and ATL A4 in a cancer-induced bone pain model reduced the mRNA expression of pro-inflammatory cytokines like IL-1β and TNF-α nih.gov. Lipoxins control the synthesis and release of pro-inflammatory cytokines by increasing the mRNA level of suppressors of cytokine signaling and preventing the transcription of inflammatory cytokines like IL-8 by inhibiting the nuclear accumulation of NFκB and AP-1 nih.gov. They also control the expression of inflammatory genes by decreasing levels of NFκB and AP-1 in the nucleus nih.gov. LXA4 and AT-LXA4 have been shown to repress epithelial-mesenchymal transition (EMT) in cancer cells, a process crucial for cancer progression and metastasis researchgate.net. LXA4 has been extensively studied for its anti-inflammatory and pro-resolving effects in intestinal inflammation researchgate.net. Data suggests that LXA4 inhibits both the proliferation and migration of colorectal cancer (CRC) cells researchgate.net.
Experimental Models
Preclinical research on lipoxins in cancer has utilized various experimental models. These include in vitro studies using cancer cell lines such as the H22 hepatocarcinoma cell line nih.gov and Kaposi's sarcoma (KS) cells nih.gov. In vivo studies have employed animal models, including H22-bearing mice to investigate tumor growth and angiogenesis nih.gov, mouse models of colon and pancreatic cancers to study the effects on NFκB and AP-1 nih.gov, and a mouse model of ethanol-promoted oral carcinogenesis to examine the role of 5-LO mdpi.com. A cancer-induced bone pain model in animals has also been used to assess the impact of lipoxin and ATL A4 on pro-inflammatory cytokines nih.gov.
Metabolic Disorder-Related Inflammation Investigations
Chronic inflammation is a significant factor in the development and progression of metabolic disorders, including metabolic syndrome and diabetes csic.es. Preclinical investigations have explored the role of lipoxins in modulating this inflammation.
Metabolic Syndrome and Obesity-Induced Inflammation
Decreased lipoxin levels have been associated with metabolic syndrome nih.gov. Anti-inflammatory arachidonic acid metabolites, such as LXA4, have been shown to decrease obesity-induced adipose inflammation mdpi.com. LXA4 attenuates pro-inflammatory M1 macrophages and fosters anti-inflammatory M2 macrophages mdpi.com. LXA4 inhibits the production of IL-6, TNF-α, and ROS, thereby hindering obesity-associated inflammation mdpi.com.
Diabetes and Diabetic Kidney Disease
Lipoxins have been reported to improve insulin (B600854) sensitivity and may prevent the development of diabetes mellitus mdpi.com. LXA4 has demonstrated an anti-diabetic effect mdpi.com. Studies in animal models of diabetic kidney disease have concluded that administration of LXA4 and its analog benzo-LXA4 attenuated the development of the disease, including pro-inflammatory and pro-fibrotic signaling csic.es. Transcriptomic analysis in this model showed enrichment of classical pro-inflammatory pathways (TNFα, NF-κB, TGF-β) and identified the activation of the early growth response-1 (EGR-1) network as involved in diabetic pathology csic.es.
NAFLD/NASH
Pro-inflammatory LOX pathways are considered major drivers of the progression of Non-Alcoholic Fatty Liver Disease (NAFLD) to Non-Alcoholic Steatohepatitis (NASH) mdpi.com. The resolution of inflammation in this context depends on the interaction of Kupffer cells and hepatocytes to produce anti-inflammatory/pro-resolving lipoxins, such as LXA4 and Lipoxin B4 (LXB4), via transcellular synthesis mdpi.com.
Experimental Models
Research in metabolic disorders has utilized animal models to investigate the effects of lipoxins. These include models of obesity-induced adipose inflammation mdpi.com and diabetic kidney disease models in animals csic.es.
Periodontal Inflammation Models
Periodontal disease is a common inflammatory condition that can lead to the destruction of soft tissue and alveolar bone frontiersin.org. Preclinical models have been used to investigate the potential therapeutic effects of lipoxins in periodontal inflammation.
Anti-inflammatory and Pro-resolving effects
Lipoxins have been widely described to ameliorate the outcome of periodontal disease csic.esfrontiersin.org. In animal models, they are able to reduce the release of pro-inflammatory mediators and the recruitment of polymorphonuclear neutrophils (PMNs) to the affected area csic.esfrontiersin.org. LXA4 and its analog BML-111 exhibited results including preventing neutrophil infiltration and promoting its clearance csic.es. Lipoxins limit neutrophil infiltration, promote macrophage polarization, increase macrophage efferocytosis (the clearance of apoptotic cells), and contribute to the restoration of tissue homeostasis frontiersin.org. Their mechanism involves the down-regulation of pro-inflammatory cytokines and chemokines, inhibition of the activation of master pro-inflammatory pathways, and increased release of pro-resolving cytokines like interleukin-10 frontiersin.org. In vitro studies using human periodontal ligament cells (PDLCs) challenged with Escherichia coli lipopolysaccharide (LPS) showed that LXA4 reversed the increase in pro-inflammatory cytokine TNF-α and the decrease in anti-inflammatory cytokine interleukin-4 nih.gov. These effects were observed in both monoculture and coculture systems and were linked to the modulation of the TLR-MyD88-NF-κB pathway nih.gov.
Tissue Repair and Cell Modulation
Beyond resolving inflammation, LXA4 has been shown to promote tissue repair in periodontal disease models researchgate.net. It can modulate the functions of human periodontal ligament stem cells (hPDLSCs), which play a role in tissue repair researchgate.net. LXA4 has been incorporated into biomembranes using electrospinning technology, and the eluted LXA4 retained its capability to stimulate hPDLSC proliferation researchgate.net. This suggests a potential for local delivery of lipoxins to combat inflammation and promote tissue repair in periodontal settings researchgate.net.
Experimental Models
Emerging Concepts and Future Research Directions in Lipoxin C4 Biology
Elucidation of Interconnections with Other Specialized Pro-Resolving Mediators
Lipoxin C4 is a member of the specialized pro-resolving mediators (SPMs), a family that also includes resolvins, protectins, and maresins researchgate.netnih.govmdpi.com. While lipoxins are primarily derived from omega-6 arachidonic acid, resolvins, protectins, and maresins originate from omega-3 polyunsaturated fatty acids like EPA and DHA researchgate.netnih.gov. Despite their distinct biosynthetic origins, these SPM families exhibit overlapping and complementary pro-resolving actions frontiersin.org. Research is ongoing to fully elucidate the complex interplay and potential synergistic effects between LXA4 and other SPMs in resolving inflammation and promoting tissue repair researchgate.net. Studies suggest that as inflammation progresses, there is a metabolic switch in cellular lipid metabolism, moving from the production of pro-inflammatory mediators to the synthesis of anti-inflammatory and pro-resolving molecules like lipoxins and resolvins researchgate.net. This intricate network of lipid mediators collectively contributes to blocking leukocyte recruitment and restoring vascular integrity researchgate.net. Further research is needed to understand how LXA4 interacts with other SPMs at the receptor level and within signaling pathways to orchestrate the resolution of inflammation frontiersin.org.
Investigation of Epigenetic Regulation in Lipoxin C4 Biosynthesis and Action
Epigenetic mechanisms, such as DNA methylation and histone modifications, play a significant role in regulating gene expression without altering the underlying DNA sequence mdpi.comfrontiersin.orgfrontiersin.org. Emerging research is exploring the influence of epigenetic regulation on the biosynthesis and action of Lipoxin C4. While direct studies specifically on the epigenetic control of LXA4 are still developing, the broader context of epigenetic regulation in inflammatory signaling and lipid metabolism provides a framework for future investigations frontiersin.orgfrontiersin.orgresearchgate.net. For instance, epigenetic alterations can influence the expression and activity of lipoxygenases (LOX), the enzymes involved in LXA4 synthesis researchgate.net. Understanding how epigenetic modifications impact the metabolic switch from pro-inflammatory mediators to SPMs like LXA4 could reveal novel therapeutic targets researchgate.net. Furthermore, epigenetic regulation may also influence the expression and function of ALX/FPR2, the receptor through which LXA4 primarily exerts its effects smolecule.comdovepress.com. Investigating these epigenetic links is crucial for a comprehensive understanding of LXA4 biology and for developing strategies to modulate its levels or activity through epigenetic interventions.
Development of Advanced Delivery Systems for Therapeutic Targeting
The therapeutic potential of Lipoxin C4 is limited by its inherent instability and rapid metabolism in vivo mdpi.comresearchgate.net. This has spurred research into the development of advanced delivery systems to enhance its stability, bioavailability, and targeted delivery to sites of inflammation mdpi.comnih.govcreative-proteomics.com. Encapsulation techniques, such as the use of liposomes or nanoparticles, are being investigated to protect lipoxins from degradation and improve their delivery to specific tissues or inflammatory sites mdpi.comnih.gov. Nanomicellar formulations, for example, have shown promise in enhancing the stability and bioavailability of Lipoxin A4 in preclinical studies nih.gov. Another approach involves incorporating lipoxins into biomembranes using techniques like electrospinning, which could be useful for localized delivery in specific clinical settings, such as periodontal disease nih.govresearchgate.net. These advanced delivery systems aim to overcome the pharmacological limitations of native LXA4 and unlock its full therapeutic potential.
Application of Omics Technologies for Comprehensive Mechanistic Insights
The application of 'omics' technologies, including lipidomics, proteomics, and metabolomics, is providing unprecedented opportunities to gain comprehensive mechanistic insights into Lipoxin C4 biology researchgate.netresearchgate.netmasseycancercenter.organr.fruni.lu. Lipidomics allows for the large-scale identification and quantification of lipid mediators, enabling researchers to profile LXA4 and its related metabolites in various physiological and pathological conditions researchgate.netmasseycancercenter.orgayanetwork.comjci.org. Proteomics can be used to study the proteins involved in LXA4 biosynthesis, metabolism, and signaling, including lipoxygenases and the ALX/FPR2 receptor researchgate.netmasseycancercenter.organr.fruni.lu. Metabolomics provides a broader view of small molecule metabolites, which can help in understanding the metabolic pathways influencing or being influenced by LXA4 researchgate.netmasseycancercenter.org. Integrating data from these different omics approaches can provide a systems-level understanding of how LXA4 functions within complex biological networks and how its dysregulation contributes to disease researchgate.netuni.lu. These technologies are also valuable for identifying potential biomarkers related to LXA4 pathways, which could be used for diagnosis, prognosis, or monitoring therapeutic responses researchgate.netd-nb.infonih.gov.
Exploration of Lipoxin C4 Roles in Unexplored Pathophysiological Systems
While the role of Lipoxin C4 in inflammation and its resolution is well-established in several systems, its potential involvement in other unexplored pathophysiological contexts is an active area of investigation nih.gov. Given its potent anti-inflammatory and pro-resolving properties, LXA4 is being explored for its roles in a wider range of diseases beyond traditional inflammatory conditions nih.gov. This includes potential applications in neuroprotection, cardiovascular diseases, metabolic disorders, and even certain types of cancer nih.govsmolecule.comresearchgate.netnih.govresearchgate.netencyclopedia.pub. For example, studies are investigating the role of lipoxins in neuroinflammatory and neurodegenerative diseases like Alzheimer's and Parkinson's disease nih.govnih.gov. There is also interest in their potential in conditions like abdominal aortic aneurysm and diabetic kidney disease researchgate.netresearchgate.net. Exploring the functions of LXA4 in these diverse systems could reveal novel therapeutic targets and expand the potential clinical applications of lipoxin-based strategies.
Q & A
Q. How should conflicting results in Lipoxin C4 studies be addressed in grant proposals?
- Methodological Answer : Preemptively acknowledge contradictions (e.g., tissue-specific receptor expression) and propose resolution via multi-omics integration (transcriptomics + lipidomics). Emphasize rigorous controls (e.g., sham-operated animals in ischemia-reperfusion models) and collaborative validation with independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
